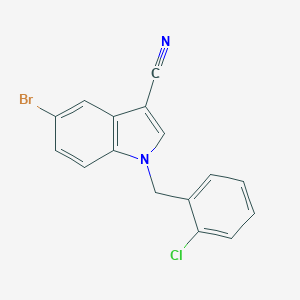![molecular formula C27H27BrN4O6 B297495 2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297495.png)
2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is not fully understood. However, it is believed to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide are varied. In addition to its anticancer and antimicrobial properties, this compound has been shown to have anti-inflammatory effects. It has also been studied for its potential as a neuroprotective agent, due to its ability to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide in lab experiments is its versatility. This compound has potential applications in various fields, making it a useful tool for researchers. However, one limitation is its complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide. One area of interest is its potential as a drug delivery system, due to its ability to form thin films with good electrical conductivity. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of 2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide involves several steps. The first step is the preparation of 3-bromo-4-hydroxybenzaldehyde, which is then reacted with 2-(2,6-dimethylanilino)-2-oxoethyl bromide to obtain 3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]benzaldehyde. This intermediate is then reacted with 5-methoxy-2-[(3-methoxyphenyl)amino]benzoic acid hydrazide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide in scientific research are vast. This compound has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its antibacterial and antifungal properties, as well as its potential as a pesticide. Furthermore, this compound has been studied for its use in organic electronics, due to its ability to form thin films with good electrical conductivity.
Eigenschaften
Produktname |
2-(2-{3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide |
|---|---|
Molekularformel |
C27H27BrN4O6 |
Molekulargewicht |
583.4 g/mol |
IUPAC-Name |
N//'-[(E)-[3-bromo-4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-5-methoxyphenyl]methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C27H27BrN4O6/c1-16-7-5-8-17(2)24(16)31-23(33)15-38-25-21(28)11-18(12-22(25)37-4)14-29-32-27(35)26(34)30-19-9-6-10-20(13-19)36-3/h5-14H,15H2,1-4H3,(H,30,34)(H,31,33)(H,32,35)/b29-14+ |
InChI-Schlüssel |
YTRHRLAYAPXWAT-IPPBACCNSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C(C=C2Br)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC)OC |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C(C=C2Br)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC)OC |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C(C=C2Br)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297414.png)

![Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297417.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)
![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)